molecular formula C28H24N2O7 B2600979 N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866589-99-3

N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

Cat. No. B2600979
M. Wt: 500.507
InChI Key: CHALUKIZTSVDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually involves identifying the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of compounds, including the one , were designed and synthesized to evaluate their in vitro antitumor activities. These compounds demonstrated significant broad-spectrum antitumor activities, showing higher potency compared to the positive control 5-FU. Additionally, some compounds yielded selective activities toward specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting potential mechanisms through which these compounds inhibit tumor growth (Ibrahim A. Al-Suwaidan et al., 2016).

Binding Characteristics

Research on related compounds has explored their binding characteristics, with specific focus on novel and selective ligands for peripheral benzodiazepine receptors. Studies in mitochondrial fractions of the rat brain revealed that these compounds bind in a saturable manner, suggesting potential applications in neurological research or drug development targeting these receptors (S. Chaki et al., 1999).

Kinase Inhibitory and Anticancer Activities

Derivatives of the compound have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities. These efforts aim to understand the role of specific substitutions and establish structure-activity relationships, contributing to the development of novel cancer therapies (Asal Fallah-Tafti et al., 2011).

Antibacterial Agents

Novel series of related compounds have also been synthesized with the aim of developing new antibacterial agents. These compounds have demonstrated broad-spectrum antibacterial activity against tested microorganisms, indicating potential applications in addressing bacterial infections (Manoj N. Bhoi et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, and the precautions that should be taken.


Future Directions

This involves identifying areas where further research is needed, potential applications of the compound, etc.


properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)20-13-30(21-12-24(35-3)23(34-2)11-19(21)28(20)33)14-26(31)29-18-8-9-22-25(10-18)37-15-36-22/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHALUKIZTSVDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.